Vixotrigine Hydrochloride
Description
Nomenclature and Chemical Identity of Raxatrigine (B1684372) Hydrochloride
The precise identification and naming of a chemical compound are fundamental in scientific discourse. This section details the various names, codes, and registry numbers used to identify raxatrigine hydrochloride, as well as the critical role of its stereochemistry.
Synonyms and Code Names
Raxatrigine hydrochloride has been known by several names and development codes throughout its history. These alternative identifiers are crucial for tracing its research and development trajectory across different organizations.
| Synonym/Code Name | Source |
| Vixotrigine | caymanchem.comcaymanchem.comwikipedia.org |
| BIIB-074 | ontosight.aicaymanchem.comcaymanchem.com |
| GSK1014802 | ontosight.aimedchemexpress.com |
| GSK1014802A | caymanchem.comcaymanchem.com |
| CNV-1014802A | ontosight.aicaymanchem.com |
| CNV1014802 | caymanchem.commedchemexpress.com |
| Raxatrigine | wikipedia.orgmedchemexpress.com |
Chemical Abstracts Service (CAS) Registry Numbers
The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance, providing a definitive and internationally recognized way to identify them. Raxatrigine and its hydrochloride salt have distinct CAS numbers.
| Form | CAS Registry Number |
| Raxatrigine (Free Base) | 934240-30-9 lgcstandards.com |
| Raxatrigine Hydrochloride | 934240-31-0 abmole.comcaymanchem.comlgcstandards.com |
Stereochemistry and its Pharmacological Significance
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its biological activity. For raxatrigine, the specific (2S,5R) configuration is essential for its pharmacological efficacy. ontosight.ai This precise spatial arrangement allows the molecule to interact effectively with its biological targets, in this case, the voltage-gated sodium channels. caymanchem.com The importance of stereochemistry lies in the fact that different enantiomers, or mirror-image isomers, of a drug can have vastly different pharmacological profiles. nih.gov One enantiomer may be therapeutically active, while the other could be inactive or even cause unwanted side effects. nih.gov Therefore, the isolation and use of the specific, active stereoisomer, as is the case with raxatrigine, is a key principle in modern drug development to enhance efficacy and safety. ontosight.ainih.gov
Historical Context of Development and Research Trajectory
The journey of raxatrigine hydrochloride from its initial discovery to its current stage of development has involved several pharmaceutical companies, each contributing to its evolution as a potential therapeutic agent.
Early Discovery and Development by GlaxoSmithKline (GSK)
Raxatrigine was originally discovered and developed by GlaxoSmithKline (GSK). ncats.io During its time at GSK, the compound was known by the code name GSK1014802. medchemexpress.com The initial research focused on its potential as a novel treatment for various conditions, including neuropathic pain. wikipedia.orgnewdrugapprovals.org
Transition of Ownership and Subsequent Development (Convergence Pharmaceuticals, Biogen)
Following its initial development at GSK, the rights to raxatrigine were acquired by Convergence Pharmaceuticals. newdrugapprovals.orgncats.io Under Convergence, the compound was referred to as CNV1014802 and later as raxatrigine. ncats.ioncats.io The company continued to investigate its potential in treating neuropathic pain conditions and received orphan drug designation from the U.S. Food and Drug Administration (FDA) for the treatment of trigeminal neuralgia in July 2013. ncats.iomedchemexpress.com Subsequently, Biogen acquired Convergence Pharmaceuticals in 2015, taking over the development of raxatrigine, which they also refer to by the code BIIB-074. newdrugapprovals.organnualreports.combiogentrialtransparency.com Biogen has continued to advance the clinical development of the compound for various neuropathic pain indications. newdrugapprovals.orgbiogentrialtransparency.com
Evolution of Proposed Mechanism and Target Selectivity
The understanding of Raxatrigine's precise mechanism of action and target selectivity has evolved considerably since its initial development. wikipedia.org This evolution reflects the ongoing complexities in developing targeted sodium channel blockers for therapeutic use. oatext.com
Initially, the compound, then known as GSK1014802, was characterized as a selective blocker of the centrally located Nav1.3 channel. wikipedia.orgoatext.com This channel was known to be upregulated in central neuropathic pain states, making it a logical target for pain indications and potentially bipolar disorder and epilepsy. oatext.com
Later, as Convergence Pharmaceuticals took over development, the characterization of the compound, renamed CNV1014802, shifted. It was described as a peripherally and centrally acting agent with high selectivity for the peripheral Nav1.7 subtype over other tested subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6, and TTX-R) in both resting and depolarized states. oatext.comaxonmedchem.com The focus on Nav1.7 was driven by genetic discoveries linking loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) to a congenital indifference to pain. nih.govgenecards.org Raxatrigine was found to be a state-dependent inhibitor, meaning its blocking action increases with the frequency of channel stimulation, a desirable property for targeting overactive neurons in pain states. oatext.comcaymanchem.com It preferentially targets and inhibits higher frequencies of firing, such as those induced by noxious stimuli. oatext.com
However, more recent research has redefined Raxatrigine (also called Vixotrigine or BIIB074) as a non-selective or broadly acting voltage-gated sodium channel blocker. wikipedia.orgtandfonline.comoatext.com Studies have shown that its IC50 values for various Nav channel subtypes are within a relatively narrow range, indicating a lack of high selectivity for Nav1.7. caymanchem.comresearchgate.net One study reported its inhibitory potency in the order of hNav1.8 > hNav1.4 > hNav1.2 > hNav1.6 > hNav1.3 > hNav1.1 > hNav1.7 > hNav1.5. Despite this, its state-dependent activity at the Nav1.7 channel remains a key feature, with a nine-fold greater potency for the open/inactivated state compared to the closed/resting state. caymanchem.com This "block-on-demand" characteristic allows it to target the most active sodium channels, which are prevalent in areas with significant pain signaling. pharmaceutical-journal.com
Table 1: Raxatrigine IC50 Values for Human Voltage-Gated Sodium (hNav) Channel Subtypes
| Channel Subtype | IC50 (µM) caymanchem.com | pIC50 |
| hNav1.1 | 22 | 4.70 ± 0.2 |
| hNav1.2 | 13 | 4.99 ± 0.2 |
| hNav1.3 | 23 | 4.82 ± 0.3 |
| hNav1.4 | 10 | 5.09 ± 0.2 |
| hNav1.5 | 84 | 4.18 ± 0.2 |
| hNav1.6 | 15 | 4.84 ± 0.1 |
| hNav1.7 | 6 | 4.58 ± 0.2 |
| hNav1.8 | 32 | 5.25 ± 0.1 |
This table presents data on the concentration of Raxatrigine required to inhibit 50% of the activity (IC50) of various sodium channel subtypes, illustrating its non-selective profile.
Current Research Status and Clinical Development Phases
The clinical development of Raxatrigine has spanned multiple phases and therapeutic indications, reflecting its evolving mechanistic profile. oatext.com
Under GlaxoSmithKline (as GSK1014802), the compound underwent at least three Phase I studies between 2008 and 2009, initially focusing on pain and bipolar disorder. oatext.com Development for bipolar disorder was later discontinued (B1498344). oatext.comnewdrugapprovals.org
Following its acquisition by Convergence Pharmaceuticals (as CNV1014802), the focus shifted to neuropathic pain. oatext.com Raxatrigine received orphan-drug designation from the U.S. Food and Drug Administration (FDA) in July 2013 for the treatment of trigeminal neuralgia. oatext.com Phase IIa clinical trials were initiated for trigeminal neuralgia and lumbosacral radiculopathy (sciatica). oatext.compharmaceutical-journal.com A Phase IIa withdrawal study in patients with trigeminal neuralgia (NCT01540630) showed promising trends and that the drug was better tolerated than standard treatments, although the primary endpoint was not met, possibly due to the small sample size. tandfonline.com
After Convergence was acquired by Biogen in 2015, the compound was recoded as BIIB074 (and also known as vixotrigine). tandfonline.comoatext.com Development continued with Phase II studies for erythromelalgia and small fiber neuropathy, and it entered Phase III trials for trigeminal neuralgia. wikipedia.orgtandfonline.comfrontiersin.org However, a Phase II study for lumbosacral radiculopathy (NCT02957617) was terminated by the sponsors for failing to meet its endpoints. tandfonline.com Subsequently, Phase III studies for trigeminal neuralgia (NCT03070132, NCT03637387) were withdrawn before patient enrollment. patsnap.com
As of the latest available information, Raxatrigine (vixotrigine) has been evaluated in multiple clinical trials for various pain conditions. clinicaltrials.gov Its development journey highlights the challenges in translating preclinical findings into clinical efficacy for neuropathic pain. tandfonline.com
Table 2: Selected Clinical Trials of Raxatrigine Hydrochloride
| NCT Number | Phase | Condition(s) | Status | Sponsor/Collaborator |
| NCT00908154 | Phase 1 | Bipolar Depression | Completed | Biogen |
| NCT01540630 | Phase 2 | Trigeminal Neuralgia | Completed | Biogen |
| NCT01561027 | Phase 2 | Lumbosacral Radiculopathy | Completed | Biogen |
| NCT02957617 | Phase 2 | Lumbosacral Radiculopathy | Terminated | Biogen |
| NCT03339336 | Phase 2 | Small Fiber Neuropathy | - | Biogen |
| NCT03070132 | Phase 3 | Trigeminal Neuralgia | Withdrawn | Biogen |
| NCT03637387 | Phase 3 | Trigeminal Neuralgia | Withdrawn | Biogen |
This table summarizes key clinical trials for Raxatrigine, showcasing its development path across different pain indications and phases. Data sourced from clinical trial registries. tandfonline.compatsnap.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2.ClH/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22;/h1-8,16-17,21H,9-11H2,(H2,20,22);1H/t16-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPUBAGOKRIZEO-PPPUBMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934240-31-0 | |
| Record name | 2-Pyrrolidinecarboxamide, 5-[4-[(2-fluorophenyl)methoxy]phenyl]-, hydrochloride (1:1), (2S,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934240-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raxatrigine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934240310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,5R)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIXOTRIGINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3OLR4M8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Raxatrigine Hydrochloride
Mechanism of Action: Voltage-Gated Sodium Channel Modulation
Raxatrigine (B1684372) is a state-dependent and use-dependent blocker of voltage-gated sodium (NaV) channels. medchemexpress.comnih.govsemanticscholar.org This means its ability to block these channels is significantly enhanced when the channels are in an open or inactivated state, which occurs during high-frequency neuronal firing characteristic of pathological pain states. oatext.comsemanticscholar.orgcaymanchem.com This property allows raxatrigine to preferentially target overactive neurons while having less effect on normally functioning ones. oatext.com
Interaction with NaV Channels: State-Dependent Blockade
Raxatrigine's mechanism of action is characterized by its state-dependent blockade of NaV channels. ncats.iomedchemexpress.commedchemexpress.com It exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state. caymanchem.com For the NaV1.7 channel, there is a nine-fold increase in potency for the open/inactivated state (IC50 = 6.3 µM) compared to the closed/resting state (IC50 = 54 µM). caymanchem.com This state-dependent inhibition is also described as use-dependent, meaning the block increases with the frequency of channel activation. oatext.comsemanticscholar.org This is a key feature that distinguishes its action, as it preferentially targets neurons that are firing at high frequencies, a hallmark of conditions like neuropathic pain. oatext.comelsevier.es Studies have shown that raxatrigine's potency is enhanced in a voltage- and use-dependent manner, and it rapidly inhibits NaV channels and prolongs their recovery from the fast-inactivated state. semanticscholar.orgresearchgate.net
Selectivity Profile Across NaV Subtypes (NaV1.1-NaV1.8)
While initially investigated for its selectivity towards the NaV1.7 subtype, further research has revealed that raxatrigine is a broad-spectrum NaV channel inhibitor, acting on both peripheral and central nervous system NaV subtypes. oatext.comsemanticscholar.orgresearchgate.net It inhibits a range of NaV subtypes, including NaV1.1 through NaV1.8. caymanchem.comresearchgate.net
Below is a table summarizing the IC50 values of raxatrigine for various NaV channel subtypes, demonstrating its activity across the different isoforms.
| NaV Subtype | IC50 (µM) |
| NaV1.1 | 22 |
| NaV1.2 | 13 |
| NaV1.3 | 23 |
| NaV1.4 | 10 |
| NaV1.5 | 84 |
| NaV1.6 | 15 |
| NaV1.7 | 32 |
| NaV1.8 | 6 |
| Data sourced from a FLIPR membrane potential assay using HEK293 cells. caymanchem.com |
A systematic electrophysiological study further characterized vixotrigine (raxatrigine) as a broad-spectrum blocker with use-dependent IC50 values between 1.76 and 5.12 µM across various NaV subtypes. semanticscholar.orgresearchgate.net This study highlighted that while it has a broad spectrum of action similar to carbamazepine, it demonstrates higher potency and more profound state-dependent inhibition. researchgate.net
Impact on Neuronal Excitability and Action Potential Propagation
By blocking voltage-gated sodium channels, raxatrigine effectively reduces neuronal excitability and impedes the propagation of action potentials. elsevier.es Voltage-gated sodium channels are fundamental to the generation and propagation of action potentials; their blockade limits the rapid influx of sodium ions that underlies the rising phase of the action potential. unil.chuq.edu.au This dampening of neuronal firing is particularly relevant in pathological states characterized by hyperexcitability, such as neuropathic pain. researchgate.net The state- and use-dependent nature of raxatrigine's block means it is more effective at inhibiting the repetitive firing of action potentials that occurs in noxious stimuli or during seizures. oatext.com
Binding Sites and Structural Insights
The precise interaction of raxatrigine with NaV channels has been elucidated through advanced structural biology techniques, providing a deeper understanding of its mechanism of action at the molecular level.
Cryo-Electron Microscopy (Cryo-EM) Studies of NaV1.7
Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the binding mode of various drugs to NaV channels. nih.govresearchgate.net High-resolution cryo-EM structures of human NaV1.7 in complex with different ligands have provided a structural map of drug-binding sites. nih.govnih.gov These studies have been crucial in understanding how compounds like raxatrigine interact with the channel protein.
Identification of Specific Binding Fenestrations (e.g., IV-I pore domain)
Cryo-EM studies have identified that raxatrigine (vixotrigine) binds within a specific fenestration of the NaV1.7 channel's pore domain. nih.govresearchgate.netnih.gov Fenestrations are lateral openings in the pore domain that allow lipophilic molecules to access binding sites from the membrane. nih.gov Raxatrigine has been shown to penetrate the IV-I fenestration of the pore domain. nih.govresearchgate.netnih.gov This binding site is distinct from those of some other NaV channel blockers, providing a structural basis for its specific pharmacological profile. nih.govresearchgate.net
Comparison with Other Sodium Channel Blockers (e.g., carbamazepine, bupivacaine, lacosamide)
Raxatrigine hydrochloride's mechanism of action, while centered on sodium channel blockade, exhibits distinctions when compared to other drugs in this class, such as carbamazepine, bupivacaine, and lacosamide (B1674222).
Cryo-electron microscopy studies have revealed that these sodium channel blockers bind to different sites within the voltage-gated sodium (Nav) channels. patsnap.com While carbamazepine, bupivacaine, and lacosamide bind to a site beneath the intracellular gate, raxatrigine (also known as vixotrigine) penetrates the IV-I fenestration of the pore domain. patsnap.com This suggests a different mode of interaction with the channel protein.
Carbamazepine , an anticonvulsant, blocks voltage-gated sodium, calcium, and potassium channels. medchemexpress.commedchemexpress.com It is used in the treatment of epilepsy and trigeminal neuralgia. adooq.comresearchgate.net In cases of trigeminal neuralgia, combination therapy with newer agents might allow for lower doses of carbamazepine, potentially reducing adverse effects. patsnap.com
Bupivacaine is a local anesthetic that reversibly blocks neuronal sodium channels, thereby inhibiting the initiation and conduction of nerve impulses. adooq.commedchemexpress.com
Lacosamide is an antiepileptic drug that uniquely enhances the slow inactivation of voltage-gated sodium channels. nih.gov This mechanism differs from other antiepileptic drugs that also act on sodium channels. nih.gov It is used for partial-onset seizures and has been studied as a second-line treatment for trigeminal neuralgia. nih.goveuropa.eu
Interactive Data Table: Comparison of Sodium Channel Blockers
| Compound | Primary Mechanism | Binding Site (Nav1.7) | Therapeutic Use |
|---|---|---|---|
| Raxatrigine hydrochloride | State-dependent sodium channel blocker, preferentially Nav1.7 ncats.io | IV-I fenestration of the pore domain patsnap.com | Neuropathic pain (investigational) ontosight.ai |
| Carbamazepine | Blocks voltage-gated Na+, Ca2+, and K+ channels medchemexpress.commedchemexpress.com | Beneath the intracellular gate patsnap.com | Epilepsy, trigeminal neuralgia adooq.comresearchgate.net |
| Bupivacaine | Reversible blockade of neuronal sodium channels medchemexpress.com | Beneath the intracellular gate patsnap.com | Local anesthetic adooq.com |
| Lacosamide | Selectively enhances slow inactivation of Nav channels nih.gov | Beneath the intracellular gate patsnap.com | Epilepsy, trigeminal neuralgia (second-line) nih.goveuropa.eu |
Modulation of Ion Channel Inactivation and Activation
Research indicates that raxatrigine hydrochloride modulates the gating properties of sodium channels, specifically their inactivation and activation processes. It has been shown to be a state-dependent inhibitor of Nav channels, meaning its blocking activity is influenced by the conformational state of the channel. caymanchem.comoatext.com
A key finding is that raxatrigine enhances the inactivation of Nav1.7 channels without significantly affecting their activation. medkoo.com This is a crucial aspect of its mechanism, as promoting the inactivated state makes the channels less available to open and conduct sodium ions, thereby reducing neuronal excitability. The compound shows a clear preference for the open/inactivated state over the closed/resting state of the Nav1.7 channel. oatext.com
Furthermore, the block produced by raxatrigine is reported to be more pronounced at higher frequencies of stimulation for Nav1.2, Nav1.6, and Nav1.7 channels. oatext.com This use-dependent or frequency-dependent block suggests that raxatrigine preferentially targets neurons that are firing at high frequencies, a characteristic of pathological conditions like neuropathic pain. oatext.com
While initially investigated for its high affinity for the Nav1.3 channel, subsequent research has characterized it as a non-selective Nav channel inhibitor. oatext.com Some studies have highlighted its state-dependent inhibition of Nav1.7, but information regarding its complete potency and selectivity profile has been noted as not widely reported in the literature. oatext.comresearchgate.net
Preclinical Research and in Vivo Efficacy Studies
Animal Models of Neuropathic Pain
The in vivo efficacy of raxatrigine (B1684372) has been assessed in multiple preclinical models of neuropathic and inflammatory pain. nih.govresearchgate.netnih.gov These studies were crucial in establishing the compound's potential for treating various pain states.
Efficacy in Models of Lumbosacral Radiculopathy (Sciatica)
While raxatrigine hydrochloride has undergone Phase II clinical trials for pain associated with lumbosacral radiculopathy (sciatica), detailed preclinical data from animal models for this specific condition are not extensively available in publicly accessible scientific literature. oatext.comprnewswire.comdrugdiscoverytoday.com The initiation of clinical trials was based on its promising profile in other preclinical pain models and its mechanism of action as a sodium channel blocker. drugdiscoverytoday.com
Efficacy in Models of Trigeminal Neuralgia
Raxatrigine hydrochloride has been identified as a use-dependent sodium channel blocker with demonstrated activity in in vivo models of pain, leading to its investigation for trigeminal neuralgia. nih.govresearchgate.netnih.gov Preclinical studies demonstrated that raxatrigine possesses broad-spectrum antihyperalgesic efficacy in vivo. nih.gov Although specific details of the trigeminal neuralgia animal models used are not fully elaborated in the available literature, the positive outcomes in broader neuropathic pain models supported its progression to clinical trials for this indication. nih.govsemanticscholar.orgacs.org
Efficacy in Models of Erythromelalgia
Raxatrigine hydrochloride is currently in Phase II clinical studies for erythromelalgia. wikipedia.org This inherited pain disorder is linked to gain-of-function mutations in the NaV1.7 sodium channel. nih.govnih.gov The decision to investigate raxatrigine for erythromelalgia was likely influenced by its mechanism of action as a sodium channel blocker. However, specific preclinical efficacy data from animal models of erythromelalgia are not detailed in the available search results.
Efficacy in Small Fiber Neuropathy Models
Raxatrigine hydrochloride has been the subject of a Phase 2 clinical study (the CONVEY study) for the treatment of small fiber neuropathy (SFN). practicalneurology.combiopharmadive.combiogen.com The doses used in this clinical trial were selected based on preclinical findings that predicted therapeutic effects in patients with painful SFN. nih.gov This indicates that preclinical studies in animal models of SFN were conducted and showed positive results. However, the specific data from these preclinical animal studies are not publicly detailed in the provided search results.
Analgesic Effects in OD1 Mouse Pain Model
In a mouse model of NaV1.7-mediated pain induced by the scorpion toxin OD1, raxatrigine (referred to as CNV1014802) demonstrated analgesic effects. caymanchem.commdpi.com When administered systemically via intraperitoneal injection, raxatrigine significantly reduced spontaneous pain behaviors in the mice. mdpi.comscript-one.com In contrast, local intraplantar administration of the compound did not produce a significant effect on pain behaviors. mdpi.comscript-one.com
| Administration Route | Effect on Spontaneous Pain Behaviors | Reference |
|---|---|---|
| Intraperitoneal (Systemic) | Significant reduction | mdpi.comscript-one.com |
| Intraplantar (Local) | No significant effect | mdpi.comscript-one.com |
Pharmacological Characterization in Preclinical Settings
Preclinical studies have characterized raxatrigine hydrochloride as a use-dependent and state-dependent sodium channel blocker. nih.govresearchgate.netnih.gov This means it preferentially binds to and inhibits sodium channels that are in the open or inactivated state, which are more prevalent during the high-frequency neuronal firing characteristic of neuropathic pain. nih.govacs.org
Initially, raxatrigine was suggested to be a selective NaV1.7 blocker. prnewswire.commedchemexpress.com However, subsequent and more systematic characterization has revealed it to be a broad-spectrum inhibitor of voltage-gated sodium channels, with activity across multiple NaV subtypes, including both peripheral and central nervous system channels. mdpi.comresearchgate.netnih.gov
Electrophysiological studies have provided detailed insights into its mechanism of action. Raxatrigine demonstrates potent inhibition of sodium currents from various NaV subtypes with use-dependent IC50 values in the low micromolar range. researchgate.netnih.gov Compared to the established sodium channel blocker carbamazepine, raxatrigine exhibits higher potency and a more pronounced state-dependent inhibition. researchgate.netnih.gov It has been shown to rapidly inhibit NaV channels and prolong the recovery from the fast-inactivated state. researchgate.netnih.gov In native rodent dorsal root ganglion neurons, raxatrigine was found to shift the steady-state inactivation curves. researchgate.netresearchgate.net
The table below summarizes the inhibitory concentrations (IC50) of raxatrigine for various human voltage-gated sodium channel subtypes in a FLIPR membrane potential assay.
| NaV Subtype | IC50 (µM) | Reference |
|---|---|---|
| hNaV1.1 | 22 | caymanchem.com |
| hNaV1.2 | 13 | caymanchem.com |
| hNaV1.3 | 23 | caymanchem.com |
| hNaV1.4 | 10 | caymanchem.com |
| hNaV1.5 | 84 | caymanchem.com |
| hNaV1.6 | 15 | caymanchem.com |
| hNaV1.7 | 32 | caymanchem.com |
| hNaV1.8 | 6 | caymanchem.com |
The state-dependent nature of raxatrigine's activity at the NaV1.7 channel is highlighted by a nine-fold increase in potency for the open/inactivated state (IC50 = 6.3 µM) compared to the closed/resting state (IC50 = 54 µM). caymanchem.com
Peripherally and Centrally Acting Properties
Raxatrigine is characterized in preclinical literature as a compound with both peripherally and centrally acting properties. oatext.com Its mechanism of action involves the state-dependent, non-selective inhibition of voltage-gated sodium (NaV) channels. nih.gov The ability of the compound to penetrate the central nervous system is considered a key factor in its efficacy observed in animal models of seizures and schizophrenia. mdpi.com While initially explored for its selectivity for specific sodium channel subtypes, subsequent research has defined it as a non-selective inhibitor. nih.gov
Dose-Response Relationships in Animal Models
Investigations in mouse models of pain have demonstrated the dose-dependent efficacy of raxatrigine. In a model of NaV1.7-mediated pain, intraperitoneal administration of raxatrigine at doses of 3 mg/kg and 30 mg/kg significantly reduced spontaneous pain behaviors. mdpi.com At the higher dose of 30 mg/kg, sedative side effects were observed, as evidenced by a significant reduction in distance traveled by the animals. mdpi.com
Table 1: Dose-Response of Raxatrigine in a Mouse Model of NaV1.7-Mediated Pain
| Dose (Intraperitoneal) | Effect on Spontaneous Pain Behaviors | Sedative Effects (Distance Traveled) |
|---|---|---|
| 3 mg/kg | Significant reduction | Not significant |
Investigations into Cognitive Function in Animal Models
Preclinical studies have also explored the potential of raxatrigine to modulate cognitive function, particularly in the context of cognitive deficits associated with schizophrenia models. medchemexpress.com
Prevention of Phencyclidine-Induced Cognitive Dysfunction
Phencyclidine (PCP) is an N-methyl-D-aspartate (NMDA) receptor antagonist used in animal models to induce schizophrenia-like symptoms, including cognitive dysfunction. nih.gov In a reversal-learning model, a test used to assess cognitive flexibility, raxatrigine (identified as GSK-1014802) was shown to prevent the cognitive deficits produced by PCP. medchemexpress.com This finding suggests a potential for the compound to address cognitive symptoms associated with conditions like schizophrenia. medchemexpress.com
Therapeutic Window Considerations for Cognitive Effects
The studies investigating cognitive effects also highlighted considerations regarding the therapeutic window. For efficacy in the PCP-induced reversal-learning deficit model, higher doses of raxatrigine were required compared to the doses needed for anticonvulsant effects. medchemexpress.com This suggests a potentially narrower therapeutic window for treating cognitive symptoms relative to mechanism-dependent central side effects. medchemexpress.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Raxatrigine hydrochloride |
| Raxatrigine |
| GSK-1014802 |
| CNV1014802 |
Clinical Trial Research and Outcomes
Overview of Clinical Development Programs
Raxatrigine (B1684372) hydrochloride, also known as vixotrigine, has undergone a structured clinical development program to assess its efficacy and safety in treating neuropathic pain conditions. nih.govnih.gov Initially synthesized by GlaxoSmithKline and developed under the code GSK1014802, its development has been continued by other pharmaceutical companies, including Convergence Pharmaceuticals and Biogen. oatext.comscript-one.com The program has progressed through standard clinical trial phases, focusing on different indications over time, including bipolar disorder, lumbosacral radiculopathy, and most notably, trigeminal neuralgia. oatext.comwikipedia.org
The initial phase of clinical testing for raxatrigine involved Phase I studies designed to evaluate its safety, how well it is tolerated, and its pharmacokinetic profile in healthy human subjects. nih.govnih.gov These trials are fundamental for any new investigational drug and provide critical data on how the compound is absorbed, distributed, metabolized, and excreted by the body. tfscro.com
Two randomized, placebo-controlled Phase I trials were conducted: a single ascending dose (SAD) study with 30 participants and a multiple ascending dose (MAD) study with 51 participants. nih.govnih.gov In the SAD study, healthy volunteers received single oral doses of raxatrigine, which were escalated up to 825 mg. nih.govnih.gov The MAD study involved repeat doses administered for 14 and 28 days. nih.govnih.gov
Key pharmacokinetic parameters were assessed, including the maximum observed plasma concentration (Cmax), the time to reach Cmax (Tmax), and the terminal half-life (t1/2). nih.govnih.gov The results from the single-dose study indicated that Cmax and the area under the concentration-time curve increased with the dose. nih.gov The Tmax was observed to be between 1 to 2 hours, and the terminal half-life was approximately 11 hours. nih.gov In the multiple-dose study, a steady state was achieved from day 5 onwards. nih.govnih.gov These studies concluded that raxatrigine was well-tolerated at single doses up to 825 mg and multiple doses up to 450 mg twice daily. nih.govnih.gov
| Pharmacokinetic Parameter | Single Ascending Dose (SAD) Study Findings |
| Cmax and AUC | Increased with dose |
| Tmax | 1–2 hours |
| t1/2 | ~11 hours |
| Steady State (MAD Study) | Achieved from day 5 onward |
Following the establishment of its safety profile in Phase I, raxatrigine advanced to Phase II clinical trials to assess its efficacy and further evaluate its safety in patients with specific neuropathic pain conditions. tfscro.com These studies included investigations into its effects on lumbosacral radiculopathy, erythromelalgia, and small fiber neuropathy (SFN). oatext.comwikipedia.orgbiopharmadive.com
One notable Phase II study was the CONVEY trial, which evaluated vixotrigine for the treatment of pain associated with SFN, either idiopathic or related to diabetes mellitus. biogen.comclinicaltrialsarena.com This was a placebo-controlled, double-blind, enriched-enrollment, randomized withdrawal study. clinicaltrialsarena.comresearchgate.net In this trial, 265 adults with painful SFN were enrolled. clinicaltrialsarena.com The study design included an initial open-label phase where all participants received the drug, followed by a double-blind phase where responders were randomized to receive one of two doses of vixotrigine or a placebo for 12 weeks. clinicaltrialsarena.com
The primary endpoint was the change in the mean average daily pain score. biogen.com The results showed that the 200 mg twice-daily dose met the primary endpoint with a statistically significant reduction in pain scores compared to placebo at week 12. biopharmadive.combiogen.comclinicaltrialsarena.com However, the 350 mg twice-daily dose did not meet the primary endpoint. biopharmadive.combiogen.comclinicaltrialsarena.com
Based on the data from earlier phases, raxatrigine (as vixotrigine) progressed to Phase III clinical trials, the final stage before seeking regulatory approval, with a primary focus on trigeminal neuralgia (TN). patsnap.comfacepain.org Trigeminal neuralgia is a rare and severe facial pain condition for which new, effective, and well-tolerated treatments are needed. nih.gov Raxatrigine was granted orphan-drug designation by the U.S. Food and Drug Administration for the treatment of TN in July 2013. oatext.comscript-one.com
Two double-blind, randomized withdrawal Phase III studies were planned to evaluate the efficacy and safety of vixotrigine in comparison to placebo for participants with TN. researchgate.netsemanticscholar.orgnih.gov The design of these studies included a screening period, a run-in period, a dose-optimization or open-label period, and a double-blind treatment period. researchgate.netnih.gov The primary endpoint for these studies was the proportion of participants classified as responders at week 12 of the double-blind period. researchgate.netnih.gov However, these Phase III trials were discontinued (B1498344) in 2023. researchgate.net
Clinical Efficacy in Target Indications
The clinical development of raxatrigine has placed a significant emphasis on its potential efficacy in treating trigeminal neuralgia. This focus is due to the substantial unmet medical need for new therapeutic options for this debilitating condition.
A key feature of the clinical trials for raxatrigine in trigeminal neuralgia has been the utilization of a randomized withdrawal study design. nih.govresearchgate.netiasp-pain.org This design is considered ethically more appropriate for conditions with severe pain, as it minimizes the time patients are exposed to a placebo. nih.gov
In a typical randomized withdrawal trial for raxatrigine in TN, there is an initial open-label phase where all patients receive the active drug. nih.govvivli.org Patients who respond positively to the treatment during this phase are then randomized to either continue with raxatrigine or be switched to a placebo for a subsequent double-blind phase. nih.govvivli.org The primary measure of efficacy in such a design is often the time to relapse of pain or the proportion of patients who maintain their response. researchgate.net This methodology allows for a clear assessment of the drug's ability to maintain its therapeutic effect. nih.gov For instance, a Phase IIa study in TN included a 21-day open-label phase followed by a 28-day randomized, placebo-controlled phase for those who responded. nih.gov
Trigeminal Neuralgia
Assessment of Pain Reduction Endpoints (e.g., Average Daily Pain scores)
Clinical trials involving raxatrigine have frequently utilized the Average Daily Pain (ADP) score as a primary endpoint to assess the reduction in pain intensity. The ADP score is typically rated by participants on an 11-point Numeric Rating Scale (NRS), where 0 represents "no pain" and 10 represents the "worst possible pain" clinicaltrials.gov.
In a Phase 2 study known as the CONVEY trial, which focused on small fiber neuropathy, the primary endpoint was the change from baseline to week 12 in the mean ADP score clinicaltrials.gov. The 200 mg twice-daily dose of vixotrigine met this primary endpoint, demonstrating a statistically significant reduction in the mean ADP score compared to placebo clinicaltrialsarena.comnasdaq.com. However, the 350 mg twice-daily dose did not meet the primary endpoint for the mean change in ADP at week 12 clinicaltrialsarena.comnasdaq.com.
Secondary endpoints in these trials often include assessments of the worst daily pain and the proportion of patients achieving a certain percentage of pain reduction clinicaltrials.gov. For instance, the 200 mg dose in the CONVEY study also showed a statistically significant improvement in the mean worst daily pain score at week 12 compared to placebo practicalneurology.com. While there was a numerical advantage for the 200 mg dose in the proportion of participants with a 30% or greater reduction in ADP, this did not reach statistical significance fiercebiotech.com.
A Phase 2a trial in trigeminal neuralgia also demonstrated a significant reduction in the average daily pain score for patients treated with raxatrigine compared to placebo nih.govuzh.ch. The mean reduction in the average daily pain score was 3.05 in the raxatrigine group versus 0.74 in the placebo group uzh.ch.
Lumbosacral Radiculopathy
Raxatrigine was investigated for the treatment of neuropathic pain associated with lumbosacral radiculopathy (PLSR), a condition resulting from nerve root compression in the lower spine wikipedia.orgonderzoekmetmensen.nl. A Phase 2 study was conducted to evaluate the efficacy of two different doses of BIIB074 on neuropathic pain in this patient population onderzoekmetmensen.nlclinicaltrials.govveeva.com. The primary objective was to assess the change in the weekly average of the daily neuropathic pain score on an 11-point scale from baseline to week 14 onderzoekmetmensen.nl.
Initial findings from a Phase 2 study suggested a significant improvement in neuropathic pain for participants with painful lumbosacral radiculopathy nih.gov. One study reported that vixotrigine significantly reduced daily neuropathic pain compared with baseline nih.gov. However, a subsequent follow-up study did not confirm these initial positive results nih.govnih.gov. Ultimately, a larger 14-week study involving 502 patients with lumbosacral radiculopathy did not meet its primary or secondary endpoints nih.gov. The researchers could not confirm if patients who took vixotrigine had less pain from PLSR compared to those who took the placebo biogentrialtransparency.com. As a result, Biogen is no longer pursuing lumbosacral radiculopathy as an indication for vixotrigine nih.gov.
Painful Small Fiber Neuropathy
Raxatrigine has been evaluated for the treatment of painful small fiber neuropathy (SFN), a condition characterized by damage to the small-diameter sensory nerve fibers hra.nhs.uk. The Phase 2 CONVEY study was a placebo-controlled, double-blind, enriched enrollment, randomized withdrawal trial designed to assess the efficacy and safety of vixotrigine in patients with idiopathic or diabetes-associated SFN nih.govhra.nhs.uk.
In this study, a 200 mg twice-daily dose of vixotrigine met the primary endpoint, showing a statistically significant reduction in the mean average daily pain (ADP) score at week 12 compared to placebo nih.govclinicaltrialsarena.compracticalneurology.com. A subgroup analysis indicated that the treatment effect was observed in participants with diabetes mellitus, but not in the smaller subgroup with idiopathic SFN clinicaltrialsarena.compracticalneurology.com. The 350 mg twice-daily dose did not meet the primary endpoint for the change in mean ADP score clinicaltrialsarena.compracticalneurology.comfiercebiotech.com.
Secondary outcomes for the 200 mg dose included a statistically significant improvement in the mean worst daily pain score at week 12 practicalneurology.com. While not statistically significant, there was a numerical advantage for the 200 mg dose in the proportion of participants achieving a ≥30% reduction in ADP at week 12 fiercebiotech.com. The 350 mg dose, while not meeting the primary endpoint, did show a statistically significant increase in the proportion of participants who reported being "very much improved" or "much improved" on the Patient Global Impression of Change (PGIC) questionnaire clinicaltrialsarena.com.
| Dosage | Outcome | Result | P-value |
|---|---|---|---|
| Vixotrigine 200 mg BID | Change from Baseline in Mean Average Daily Pain (ADP) Score at Week 12 | Statistically Significant Reduction vs. Placebo | p=0.0501 |
| Vixotrigine 350 mg BID | Change from Baseline in Mean Average Daily Pain (ADP) Score at Week 12 | Not Statistically Significant vs. Placebo | p=0.70 nih.gov |
Erythromelalgia
Raxatrigine has also been studied in the context of primary inherited erythromelalgia, a rare genetic disorder characterized by severe burning pain, redness, and increased skin temperature, typically in the extremities biogentrialtransparency.comveeva.comnih.gov. A Phase 2a study was conducted to investigate the efficacy of repeated oral dosing of BIIB074 on paroxysmal pain in this patient population veeva.comclinicaltrials.gov.
This was the first study of BIIB074 in participants with erythromelalgia biogentrialtransparency.com. The study included 8 participants, with 7 completing the trial biogentrialtransparency.com. The primary objective was to determine if repeated doses of BIIB074 could effectively treat sudden attacks of erythromelalgia pain compared to a placebo biogentrialtransparency.com. The weekly average pain was calculated as the total of pain scores during a week divided by the total number of episodes in that week biogentrialtransparency.com. The results showed that the average change in participants' PI-NRS scores during the study was a 0.05 decrease in pain score while taking BIIB074 and a 1.37 decrease in pain score while on placebo biogentrialtransparency.com.
Clinical Pharmacokinetics and Drug-Drug Interactions
Effect of UGT Inhibition on Vixotrigine Pharmacokinetics
The metabolism of vixotrigine is primarily through glucuronidation, a Phase II metabolic process, leading to the formation of the major metabolite M13 nih.govsolvobiotech.com. UDP-glucuronosyltransferases (UGT) are the enzymes responsible for this process solvobiotech.com. A study was conducted to evaluate how a UGT inhibitor, valproic acid, affects the pharmacokinetics of vixotrigine in healthy volunteers nih.gov.
The co-administration of valproic acid (500 mg three times daily) with vixotrigine resulted in a significant increase in the systemic exposure of vixotrigine nih.gov. Specifically, the area under the concentration-time curve from time zero to infinity for vixotrigine increased by approximately 70% nih.gov. There was a negligible effect on the maximum concentration of vixotrigine nih.gov.
The administration of valproic acid also impacted the metabolites of vixotrigine. The exposure to the M13 metabolite decreased by about 50%, and its maximum concentration decreased by approximately 70% nih.gov. Conversely, there was an increased exposure to the M14 (approximately 100%) and M16 (approximately 70%) metabolites nih.gov.
| Pharmacokinetic Parameter | Change with Valproic Acid Co-administration |
|---|---|
| Vixotrigine Systemic Exposure (AUC) | ~70% Increase nih.gov |
| M13 Metabolite Exposure (AUC) | ~50% Decrease nih.gov |
| M14 Metabolite Exposure (AUC) | ~100% Increase nih.gov |
| M16 Metabolite Exposure (AUC) | ~70% Increase nih.gov |
Considerations for Combination Therapy with Existing Analgesics
As a non-opioid investigational pain drug, vixotrigine has the potential to be used in combination with other analgesics . However, the potential for drug-drug interactions needs to be considered. For instance, in a Phase 2 study for lumbosacral radiculopathy, it was noted that vixotrigine was more effective in individuals who were not taking concomitant pain medications at the time of the study nih.gov.
Discontinued Indications and Rationale
The clinical development of raxatrigine has been marked by shifts in focus, leading to the discontinuation of research for certain medical conditions. These decisions were influenced by a combination of strategic company changes, clinical trial outcomes, and broader challenges inherent in pharmaceutical development.
Bipolar Disorder and Bipolar Depression
Raxatrigine, initially known as GSK1014802, was first synthesized by GlaxoSmithKline (GSK). oatext.com The initial therapeutic target for the compound was bipolar disorder. oatext.comwikipedia.org This focus was based on its mechanism of action as a central NaV1.3 sodium channel blocker. oatext.com A Phase 1 clinical trial to investigate its potential for bipolar disorder and bipolar depression was initiated. medchemexpress.com
However, the development for this indication was ultimately discontinued. oatext.comwikipedia.org The primary rationale for this cessation was not related to clinical efficacy or safety data but rather a strategic shift within GSK. Around 2010, the company restructured its research and development focus, moving away from the field of pain and related neurological conditions. oatext.com This corporate decision led to the discontinuation of the bipolar disorder program for raxatrigine.
Diabetic Painful Neuropathy
The evaluation of raxatrigine (referred to as vixotrigine in later studies) for neuropathic pain included investigating its effects on conditions related to diabetes. A significant Phase 2, multicenter, placebo-controlled study known as CONVEY assessed the efficacy and safety of the drug in adults with painful small fiber neuropathy (SFN), a condition that can be either idiopathic or associated with diabetes. nih.govresearchgate.net
The CONVEY trial had an enriched-enrolment, randomized withdrawal design. nih.gov After an initial open-label period where all participants received vixotrigine, those who experienced a significant reduction in pain were randomized to receive one of two doses of the drug or a placebo for 12 weeks. nih.govresearchgate.net
The results of the study were mixed. A statistically significant difference from placebo in the reduction of the average daily pain score was observed for the lower 200 mg dose at the 12-week primary endpoint. nih.govbiopharmadive.com However, the higher 350 mg dose did not achieve a statistically significant separation from placebo on this primary measure. nih.govbiopharmadive.com While the higher dose showed a significant effect on a secondary outcome (Patient Global Impression of Pain), the failure to meet the primary endpoint created a challenging path forward for this indication. nih.govresearchgate.net These equivocal findings presented difficulties for defining a clear and effective therapeutic window, likely contributing to the decision not to pursue this specific indication further in this form.
| Treatment Group (Twice Daily) | Change from Baseline in Average Daily Pain Score (vs. Placebo) | Statistically Significant? |
|---|---|---|
| Vixotrigine 200 mg | -0.85 | Yes (p=0.050) |
| Vixotrigine 350 mg | -0.17 | No (p=0.70) |
Regulatory, Development, and Commercialization Challenges
The development path of raxatrigine has been emblematic of the broader difficulties in creating new analgesic drugs. nih.gov A major challenge has been the evolving understanding of the drug's own mechanism of action. It was initially characterized as a selective central NaV1.3 blocker, later redefined as a selective peripheral NaV1.7 blocker, and subsequently described as a non-selective voltage-gated sodium channel blocker. oatext.comwikipedia.org This shifting profile can complicate the narrative for regulatory agencies and complicates the design of precisely targeted clinical trials.
The development of novel pain therapies is fraught with challenges, including:
High Placebo Response: Pain studies are notoriously susceptible to a strong placebo effect, which can make it difficult to demonstrate a drug's true efficacy. biopharmadive.comnih.gov
Patient Heterogeneity: Clinical pain conditions are diverse, with complex and varied underlying mechanisms, making it difficult to select the right patient populations for trials. nih.gov
Preclinical Model Reliability: The predictive value of animal models of pain for human clinical outcomes is often unreliable. nih.gov
Commercially, the journey of raxatrigine has also been complex. After GSK halted its development, the rights were transferred to a spin-out company, Convergence Pharmaceuticals. oatext.com Later, Convergence was acquired by Biogen, which continued the development under a new code, BIIB074. oatext.com These corporate transitions, while keeping the drug's development active, can introduce delays and shifts in strategy that pose commercialization challenges.
Orphan Drug Designation
In recognition of its potential to treat a rare and debilitating condition, raxatrigine was granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA). oatext.commedchemexpress.com This designation is intended to encourage the development of drugs for rare diseases.
| Regulatory Agency | Designated Indication | Year Granted |
|---|---|---|
| U.S. Food and Drug Administration (FDA) | Trigeminal Neuralgia | 2013 oatext.commedchemexpress.com |
Therapeutic Implications and Future Research Directions
Role of NaV1.7 Inhibition in Pain Management
The voltage-gated sodium channel subtype 1.7 (NaV1.7) is a highly validated target for the development of non-opioid analgesics. nih.govacs.org These channels are predominantly expressed in peripheral sensory neurons that are crucial for signaling pain. researchgate.netdrpress.org NaV1.7 acts as a threshold channel, regulating the generation of action potentials that transmit pain signals from the periphery to the central nervous system. physoc.orgfrontiersin.org By inhibiting NaV1.7, compounds like Raxatrigine (B1684372) aim to dampen the excitability of these pain-sensing neurons, thereby reducing the sensation of pain. The focus on NaV1.7 stems from compelling human genetic evidence that has cemented its role as a critical component in the human pain pathway. nih.gov
The validation of NaV1.7 as a prime target for pain therapeutics is strongly supported by human genetic studies. drpress.orgnih.gov Mutations in the SCN9A gene, which encodes the NaV1.7 channel, can lead to dramatic and opposing pain phenotypes. uq.edu.aupnas.org
Loss-of-function mutations in SCN9A result in a rare condition known as Congenital Insensitivity to Pain (CIP). pnas.orgpeptidesciences.com Individuals with CIP are unable to feel pain, though other sensory functions remain intact, with the exception of a loss of smell (anosmia). nih.govuq.edu.au This naturally occurring human model demonstrates that blocking NaV1.7 function can produce profound analgesia. nih.gov
Gain-of-function mutations in the same gene lead to debilitating pain syndromes. nih.gov These include Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder, which are characterized by severe, chronic, or episodic pain. nih.govuq.edu.au
This genetic evidence provides a powerful rationale for the development of NaV1.7 inhibitors, with the goal of pharmacologically mimicking the pain-free state of individuals with loss-of-function mutations. researchgate.net
| Genetic Condition | SCN9A Gene Mutation Type | Resulting Pain Phenotype |
| Congenital Insensitivity to Pain (CIP) | Loss-of-function | Inability to experience pain |
| Inherited Erythromelalgia (IEM) | Gain-of-function | Severe burning pain in extremities |
| Paroxysmal Extreme Pain Disorder | Gain-of-function | Episodes of extreme pain |
Despite the strong genetic validation of NaV1.7, developing selective inhibitors has proven to be a significant challenge. researchgate.netuq.edu.au
One of the primary hurdles is the high degree of structural similarity across the nine different mammalian NaV channel subtypes (NaV1.1–NaV1.9). nih.goverythromelalgia.org The binding site for many local anesthetics and other channel blockers is located within the ion-conducting pore, a region that is extremely well-conserved across all subtypes. erythromelalgia.org This makes it difficult to design drugs that selectively block NaV1.7 without affecting other channels, such as NaV1.5 in the heart or other subtypes in the central nervous system, which can lead to undesirable side effects. frontiersin.orgpeptidesciences.com
Furthermore, translating findings from preclinical rodent models to human patients can be problematic. The human NaV1.7 channel may have structural differences from its rodent counterpart, meaning a compound highly selective in an animal model may not be as effective or selective in humans. erythromelalgia.org Recent setbacks in clinical trials with highly selective NaV1.7 inhibitors have led to some skepticism, suggesting that a more complex approach, possibly involving inhibition of multiple NaV subtypes, might be necessary for effective analgesia. nih.govacs.org
Potential for Novel Analgesic Drug Development
The pursuit of NaV1.7 inhibitors represents a significant opportunity for the development of novel, non-addictive analgesics. nih.govnih.gov Current pain medications, particularly opioids, come with substantial risks, including tolerance, dependence, and respiratory depression. nih.govnih.gov There is a pressing need for new classes of analgesics with improved efficacy and safety profiles. nih.gov
Targeting peripheral channels like NaV1.7 offers the potential for pain relief without the central nervous system side effects associated with opioids. The development of subtype-selective sodium channel blockers is a key area of research that could revolutionize pain management. frontiersin.org While early, highly selective NaV1.7 inhibitors have not met expectations in clinical trials, the research has spurred new strategies. frontiersin.orgnih.gov These include combination therapies, such as pairing a NaV1.7 antagonist with low-dose opioids, which may achieve effective analgesia while minimizing opioid use. physoc.orgnih.gov
Unmet Medical Needs Addressed by Raxatrigine Hydrochloride
Raxatrigine hydrochloride has been investigated for chronic pain conditions that are often poorly managed by existing therapies, particularly neuropathic pain. oatext.com Conditions like trigeminal neuralgia, for which Raxatrigine received orphan-drug designation, and lumbosacral radiculopathy represent significant unmet medical needs. oatext.compatsnap.com Chronic neuropathic pain results from damage to the nervous system and is a major health burden that is often resistant to conventional treatments. drpress.orgnih.gov
The development of drugs targeting NaV channels, including Raxatrigine, aims to provide a more targeted mechanism for these difficult-to-treat pain states. physoc.org By modulating the activity of sodium channels involved in aberrant neuronal firing, these agents offer a potential alternative to the current standard of care, which often provides only partial relief and can be associated with significant side effects. erythromelalgia.org
Future Research Avenues
The journey of Raxatrigine from a selective to a less-selective NaV channel blocker underscores the need for continued research in this area. oatext.com Future efforts are focused on overcoming the challenges of selectivity and efficacy to unlock the full therapeutic potential of targeting sodium channels.
A critical avenue for future research is to gain a more detailed understanding of how drugs bind to NaV channels. patsnap.com Despite advances, the precise binding mode for most NaV-targeting drugs remains unknown. patsnap.com Recent breakthroughs using high-resolution cryogenic electron microscopy (cryo-EM) have begun to illuminate the three-dimensional structures of NaV channels, revealing different drug-binding sites. patsnap.com
These structural studies have identified several sites where molecules can bind, including:
A site beneath the intracellular gate.
Fenestrations (side openings) within the pore domain.
The voltage sensor domain. erythromelalgia.orgpatsnap.com
By mapping these binding sites, researchers can build a 3D structural map that will guide the design of new molecules with improved selectivity and state-dependency. patsnap.com This knowledge is essential for developing the next generation of NaV channel inhibitors that can provide effective pain relief with fewer off-target effects. frontiersin.org
Exploration of Other Potential Therapeutic Applications
Beyond its primary development for neuropathic pain, the mechanism of action of raxatrigine hydrochloride as a voltage-gated sodium channel blocker has prompted investigation into other therapeutic areas. Initially, the compound was explored for psychiatric conditions, reflecting the established use of other sodium channel blockers in this field.
Early in its development, when designated as GSK1014802, the compound was investigated as a potential treatment for bipolar disorder. oatext.com This line of inquiry was based on its action as a central NaV1.3 blocker. oatext.com However, development for this indication was ultimately discontinued (B1498344). oatext.comwikipedia.org
Research has also suggested a potential role for raxatrigine in treating cognitive symptoms associated with schizophrenia. medchemexpress.com Preclinical studies indicated that, similar to the established drug lamotrigine, raxatrigine could prevent phencyclidine-induced deficits in reversal learning in animal models. medchemexpress.com This suggests a potential for addressing the cognitive dysfunction seen in schizophrenia, although higher concentrations were required for this effect compared to its anticonvulsant activity in these models. medchemexpress.com
Strategies for Overcoming Clinical Development Challenges
The clinical development of raxatrigine has encountered several challenges, necessitating specific strategies to overcome them. These hurdles range from pharmaceutical formulation to patient recruitment and the evolving understanding of the drug's own mechanism.
One significant challenge involved the drug's formulation. A related compound, aneratrigine, which is also a potent Nav1.7 inhibitor, faced development issues due to poor aqueous solubility in acidic conditions, limiting its bioavailability. mdpi.com A strategy to overcome this was to develop a capsule containing sodium bicarbonate to modulate the pH, but this led to instability during production-scale wet granulation. mdpi.com The successful strategy was to switch to a dry granulation process, which minimized heat and moisture exposure, thereby enhancing the compound's stability and solubility. mdpi.com
Patient recruitment for clinical trials, particularly for rare diseases like trigeminal neuralgia, has been another major barrier. nih.gov A phase IIa study for trigeminal neuralgia highlighted numerous recruitment difficulties. nih.gov Strategies to address these challenges involve refining trial design and eligibility criteria.
| Challenge | Description | Strategy/Outcome |
| Formulation Stability | A similar Nav1.7 inhibitor faced instability with a sodium bicarbonate-containing formulation during wet granulation due to thermal and moisture stress. mdpi.com | Implementation of a dry granulation manufacturing process to minimize heat and moisture exposure, which successfully enhanced chemical stability and dissolution. mdpi.com |
| Patient Recruitment (Rare Disease) | High numbers of potential participants for a trigeminal neuralgia trial were deemed ineligible during pre-screening and screening. nih.gov | Acknowledging these barriers is the first step. Future strategies could involve broader recruitment networks, patient advocacy group collaboration, and potentially more flexible inclusion criteria where medically appropriate. |
| Strict Exclusion Criteria | Common reasons for ineligibility included age over 80, co-existing medical conditions (cardiac, renal, etc.), and reluctance to change current medications. nih.gov | Refining protocols to balance safety with the need for a representative patient sample is a key consideration for future trials. nih.gov |
| Evolving Mechanistic Understanding | Raxatrigine's characterization has shifted over time, from a central NaV1.3 blocker to a peripheral NaV1.7 blocker, and more recently to a less selective sodium channel blocker. oatext.comwikipedia.org | This necessitates careful selection of target indications and patient populations for clinical trials to align with the most current understanding of its pharmacological profile. |
Investigation of Long-Term Efficacy and Safety in Chronic Pain Conditions
Assessing the long-term efficacy of new analgesics in chronic pain is a critical aspect of clinical development. For raxatrigine (vixotrigine), this has been investigated in studies such as the CONVEY trial, a phase 2 study focusing on patients with painful small fibre neuropathy (SFN). nih.gov This study utilized an enriched-enrolment randomized withdrawal design to assess sustained efficacy. nih.gov
Selected Efficacy Endpoints from the CONVEY Study nih.gov
| Efficacy Measure | Vixotrigine 350 mg BID vs. Placebo (at Week 12) | Vixotrigine 200 mg BID vs. Placebo (at Week 12) |
| Change in Mean Average Daily Pain Score | Not statistically significant | Not statistically significant |
| Patient Global Impression of Change (PGIC) | A larger proportion of patients reported being "improved" or "very much improved" (48.8% vs 30.0% for placebo). | The proportion of responders was similar to placebo (37.5% vs 30.0%). |
The lack of a clear dose-response and statistical significance on the primary endpoint, potentially due to the small sample size, highlights the need for further, larger studies to fully establish the long-term efficacy of raxatrigine in chronic pain conditions. nih.gov
Research into Drug-Related Lymphedema and Sodium Channel Blockers
Drug-related lymphedema is a potential concern where pharmacological agents may interfere with the normal function of the lymphatic system. nih.gov The efficient transport of lymph fluid depends on the rhythmic contractions of collecting lymph vessels. nih.gov Disruption of this process can lead to fluid accumulation and lymphedema. nih.gov
The mechanism of lymphatic contraction involves intricate intracellular calcium signaling, and various ion channels play a role. nih.gov Research has explored the involvement of sodium channels in this process. For instance, studies have shown that the non-specific sodium channel blocker tetrodotoxin (B1210768) can attenuate the rhythmic contractions in some human mesenteric lymphatic vessels. nih.gov This suggests that sodium channel activity is necessary for proper lymphatic pumping.
However, the risk of lymphedema appears to be linked to specific sodium channel isoforms. The clinically used sodium channel blocker ranolazine, which does not block the NaV1.3 isoform, has not been clinically associated with lymphedema. nih.gov Conversely, the NaV1.3 isoform is known to be expressed in human lymph vessels, raising the possibility that selective blockers of this particular isoform could have unintended effects on the lymphatic circulation. nih.gov
This area of research is relevant to raxatrigine given its history as a sodium channel blocker whose selectivity profile has been characterized differently over time, including initial exploration as a NaV1.3 blocker. oatext.com While there is no direct evidence linking raxatrigine to lymphedema, the broader research into the role of specific sodium channel isoforms in lymphatic function provides a basis for understanding potential off-target effects of this class of drugs.
Q & A
Q. What is the primary mechanism of action of raxatrigine hydrochloride in neuronal sodium channel modulation, and how is this experimentally validated?
Raxatrigine hydrochloride acts as a state-dependent sodium channel blocker, preferentially inhibiting Nav1.7 isoforms. This is validated using voltage-clamp electrophysiology in heterologous expression systems (e.g., HEK293 cells transfected with human Nav1.7). IC50 values are determined by measuring compound efficacy during channel activation/inactivation states .
Q. Which assays are recommended to evaluate raxatrigine hydrochloride’s selectivity across sodium channel subtypes?
Competitive binding assays and automated patch-clamp platforms are used to assess selectivity. For example, Nav1.1–Nav1.9 isoforms are expressed in separate cell lines, and inhibition curves are compared. Cross-reactivity with potassium or calcium channels should also be tested via fluorescence-based flux assays .
Q. How are pharmacokinetic parameters (e.g., solubility, bioavailability) measured in preclinical studies?
Solubility is quantified in DMSO and aqueous buffers (e.g., PBS) using HPLC-UV. Oral bioavailability is assessed in rodent models via plasma concentration-time profiles after single-dose administration. LC-MS/MS is employed for precise quantification .
Advanced Research Questions
Q. How should researchers address contradictions in reported clinical development status (Phase II vs. "No Development Reported") for raxatrigine hydrochloride?
Discrepancies may arise from trial discontinuation or lack of public updates. Researchers should cross-reference clinical trial registries (e.g., ClinicalTrials.gov ) and peer-reviewed publications. For example, while some sources cite Phase II completion for neuropathic pain , others note stalled development due to efficacy limitations in specific cohorts .
Q. What experimental designs are optimal for studying state-dependent sodium channel blocking in vivo?
Use chronic pain models (e.g., spared nerve injury in rodents) combined with electrophysiological recordings of dorsal root ganglia neurons. Compare raxatrigine’s effects during resting vs. depolarized states. Include lamotrigine as a positive control for state-dependent inhibition .
Q. How do in vitro findings for Nav1.7 inhibition translate to in vivo efficacy, and what factors contribute to model discrepancies?
In vitro models often overestimate potency due to controlled conditions (e.g., temperature, pH). In vivo, blood-brain barrier permeability and metabolic stability significantly impact efficacy. Researchers should validate findings using microdialysis to measure brain compound levels and correlate with behavioral outcomes (e.g., mechanical allodynia tests) .
Q. What challenges exist in formulating raxatrigine hydrochloride for stable in vivo delivery?
The compound’s limited solubility in aqueous buffers (≥31 mg/mL in DMSO) necessitates lipid-based carriers or cyclodextrin complexes for intravenous administration. Stability studies under varying pH and temperature conditions (-20°C long-term storage recommended) are critical to prevent degradation .
Q. How can researchers differentiate raxatrigine’s effects on Nav1.7 from off-target sodium channel isoforms in complex systems?
Combine siRNA-mediated knockdown of Nav1.7 in primary neurons with rescue experiments. Use isoform-specific inhibitors (e.g., PF-05089771 for Nav1.7) to isolate contributions. Multi-electrode array (MEA) systems can further dissect network-level effects .
Q. What biomarkers are suitable for assessing raxatrigine hydrochloride’s therapeutic efficacy in neurological disorders?
Quantify changes in intracortical inhibition via transcranial magnetic stimulation (TMS) or measure cerebrospinal fluid (CSF) levels of neuropeptides (e.g., calcitonin gene-related peptide) in migraine models. Proteomic profiling of sodium channel phosphorylation states may also serve as a biomarker .
Q. Are there synergistic combinations of raxatrigine with other sodium channel modulators to enhance therapeutic outcomes?
Preclinical studies suggest combining raxatrigine with Nav1.8 inhibitors (e.g., A-803467) to broaden analgesic effects. Dose-response matrices and isobolographic analysis are used to identify synergistic interactions. Ensure compatibility with co-administered compounds via CYP450 inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
